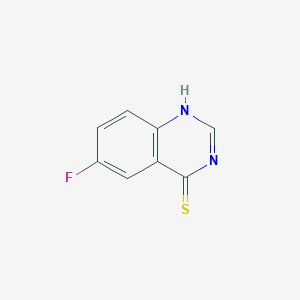
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI is a compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI typically involves the functionalization of thiophene with oligoethylene glycol side chains. One common method is the reaction of thiophene with methoxyethoxyethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization .
化学反応の分析
Types of Reactions
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Bromine in chloroform or sulfuric acid in acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or sulfonated thiophene derivatives.
科学的研究の応用
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. In materials science, its unique structure allows for efficient charge transport and conductivity, making it suitable for use in electronic devices .
類似化合物との比較
Similar Compounds
Poly(3-(methoxyethoxyethoxy)thiophene): Similar in structure but with different side chain lengths.
Poly(3-(methoxyethoxybutyl)thiophene): Exhibits different electronic and ionic conductivity properties.
Uniqueness
POLY(3-(2-METHOXYETHOXY)ETHOXYMETHYLTHI is unique due to its specific side chain configuration, which provides a balance between ionic and electronic conductivity. This makes it particularly suitable for applications in mixed ionic/electronic conductors (MIECs) and other advanced materials .
特性
分子式 |
C10H16O3S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC名 |
3-[2-(2-methoxyethoxy)ethoxymethyl]thiophene |
InChI |
InChI=1S/C10H16O3S/c1-11-3-4-12-5-6-13-8-10-2-7-14-9-10/h2,7,9H,3-6,8H2,1H3 |
InChIキー |
PIIDGUVJMBQEDB-UHFFFAOYSA-N |
正規SMILES |
COCCOCCOCC1=CSC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(But-3-yn-2-yl)oxy]-4-chloro-2-fluoroaniline](/img/structure/B8509727.png)







![N-cyclopentyl-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B8509780.png)

![N,N-Bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B8509794.png)



